molecular formula C13H15Cl2NO3 B2986482 2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE CAS No. 1421459-76-8

2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE

Cat. No.: B2986482
CAS No.: 1421459-76-8
M. Wt: 304.17
InChI Key: RWVHXGVXFCVOIG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17 g/mol. This compound is characterized by the presence of two chlorine atoms, a benzamide group, and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxyl and hydroxymethyl groups can be synthesized through various organic reactions, such as cyclization and hydroxylation.

    Amidation: The final step involves the formation of the benzamide group through a reaction between the chlorinated benzene derivative and the cyclopentyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOCH3, KOtBu, DMF (dimethylformamide)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines, alcohols

    Substitution: Formation of ethers, esters, or other substituted derivatives

Scientific Research Applications

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Lacks the cyclopentyl ring and hydroxyl groups.

    3-Hydroxy-4-(hydroxymethyl)cyclopentylamine: Lacks the benzamide group and chlorine atoms.

    2,5-Dichloro-N-(cyclopentyl)benzamide: Lacks the hydroxyl and hydroxymethyl groups on the cyclopentyl ring.

Uniqueness

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to the combination of its structural features, including the dichlorobenzamide core and the cyclopentyl ring with hydroxyl and hydroxymethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHXGVXFCVOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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